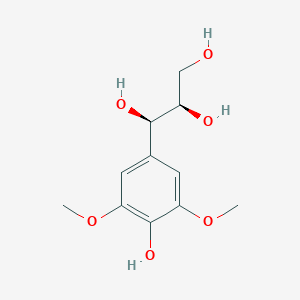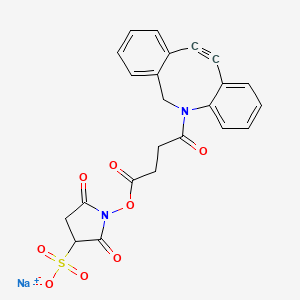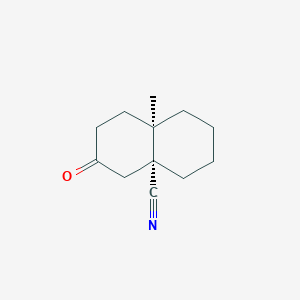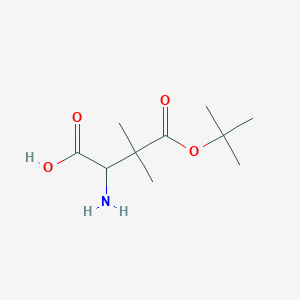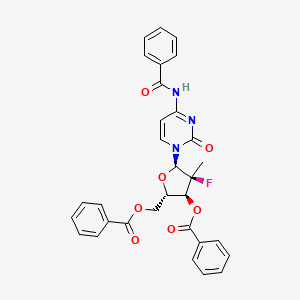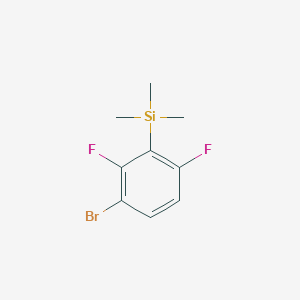
1,3-Difluoro-2-isopropoxy-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-isopropoxy-4-methoxybenzene: is an organic compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol . This compound is characterized by the presence of two fluorine atoms, an isopropoxy group, and a methoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-isopropoxy-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable fluorinated benzene derivative.
Substitution Reactions: The introduction of the isopropoxy and methoxy groups is achieved through nucleophilic substitution reactions. Common reagents for these reactions include isopropyl alcohol and methanol, respectively.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity. Catalysts such as acids or bases may be used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-isopropoxy-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1,3-Difluoro-2-isopropoxy-4-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-isopropoxy-4-methoxybenzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The isopropoxy and methoxy groups influence the compound’s solubility and interaction with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Difluoro-4-methoxybenzene
- 1,2-Difluoro-4-isopropoxy-3-methoxybenzene
- 1,3-Difluoro-4-isopropoxy-2-methoxybenzene
Uniqueness
1,3-Difluoro-2-isopropoxy-4-methoxybenzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties. The presence of both isopropoxy and methoxy groups, along with the fluorine atoms, makes it a versatile compound for various applications. Its reactivity and stability are enhanced compared to similar compounds, making it valuable in research and industrial processes.
Properties
Molecular Formula |
C10H12F2O2 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
1,3-difluoro-4-methoxy-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12F2O2/c1-6(2)14-10-7(11)4-5-8(13-3)9(10)12/h4-6H,1-3H3 |
InChI Key |
SAYREIKAOIGZMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)
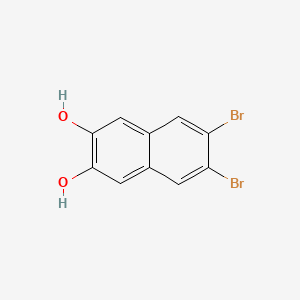
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)



